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molecular formula C11H7ClN2O2 B8773401 3-Chloro-[2,3'-bipyridine]-6'-carboxylic acid

3-Chloro-[2,3'-bipyridine]-6'-carboxylic acid

Cat. No. B8773401
M. Wt: 234.64 g/mol
InChI Key: DTTJWBUTKSZGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07338950B2

Procedure details

The above 3-chloro-6′-methyl-[2,3′]bipyridinyl (2.5 mmol) was added to a 5 ml microwave vessel, followed by 3 ml of water. 3.75 mmol of potassium permanganate was added and the mixture was heated at 120° C. for 600 seconds. An additional 3.75 mmol of potassium permanganate was added and the mixture was resubmitted to microwave heating (same temperature) for 600s. After completion (monitored by LC-MS), the mixture was filtered through celite and the manganese salts were washed with water. The water was evaporated to ˜10 ml and the product was purified by HPLC to give 293 mg as a white solid (51%).
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
3.75 mmol
Type
reactant
Reaction Step Two
Quantity
3.75 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
600s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:8]2[CH:9]=[N:10][C:11]([CH3:14])=[CH:12][CH:13]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.[Mn]([O-])(=O)(=O)=[O:16].[K+].[OH2:21]>>[Cl:1][C:2]1[C:3]([C:8]2[CH:9]=[N:10][C:11]([C:14]([OH:16])=[O:21])=[CH:12][CH:13]=2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 mmol
Type
reactant
Smiles
ClC=1C(=NC=CC1)C=1C=NC(=CC1)C
Step Two
Name
Quantity
3.75 mmol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
3.75 mmol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
600s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After completion (monitored by LC-MS), the mixture was filtered through celite
WASH
Type
WASH
Details
the manganese salts were washed with water
CUSTOM
Type
CUSTOM
Details
The water was evaporated to ˜10 ml
CUSTOM
Type
CUSTOM
Details
the product was purified by HPLC

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)C=1C=NC(=CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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